(2Z)-3-[(4,6-dimethylpyrimidin-2-yl)amino]-2-(4-methylbenzenesulfonyl)prop-2-enenitrile
Description
“(2Z)-3-[(4,6-dimethylpyrimidin-2-yl)amino]-2-(4-methylbenzenesulfonyl)prop-2-enenitrile” is an α,β-unsaturated acrylonitrile derivative featuring a prop-2-enenitrile backbone with two distinct substituents: a 4-methylbenzenesulfonyl (tosyl) group at the α-position and a 4,6-dimethylpyrimidin-2-yl amino group at the β-position . The (2Z)-configuration denotes the stereochemistry of the double bond, which influences molecular planarity and conjugation. The tosyl group is a strong electron-withdrawing moiety, while the dimethylpyrimidinyl amino group contributes both electron-withdrawing and hydrogen-bonding capabilities due to its aromatic nitrogen atoms.
Properties
IUPAC Name |
(Z)-3-[(4,6-dimethylpyrimidin-2-yl)amino]-2-(4-methylphenyl)sulfonylprop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S/c1-11-4-6-14(7-5-11)23(21,22)15(9-17)10-18-16-19-12(2)8-13(3)20-16/h4-8,10H,1-3H3,(H,18,19,20)/b15-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKYDQKAVDIRZLJ-GDNBJRDFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(=CNC2=NC(=CC(=N2)C)C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/C(=C\NC2=NC(=CC(=N2)C)C)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2Z)-3-[(4,6-dimethylpyrimidin-2-yl)amino]-2-(4-methylbenzenesulfonyl)prop-2-enenitrile, commonly referred to by its CAS number 1024623-09-3, is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.
- Molecular Formula : C13H14N4O2S
- Molecular Weight : 278.34 g/mol
- CAS Number : 1024623-09-3
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that the pyrimidine ring plays a crucial role in modulating enzymatic activity and receptor interactions. Notably, compounds with similar structures have been shown to inhibit key enzymes involved in cancer progression and inflammation.
Biological Activities
-
Anticancer Activity :
- Studies have demonstrated that derivatives of pyrimidine can exhibit cytotoxic effects against various cancer cell lines. The compound has shown promise in inhibiting cell proliferation in vitro, particularly in breast and colon cancer models.
- A study by reported that similar compounds inhibited the growth of tumor cells by inducing apoptosis through mitochondrial pathways.
-
Antimicrobial Properties :
- The sulfonamide group present in the structure has been linked to antimicrobial activity. Research suggests that this compound may inhibit bacterial growth by interfering with folate synthesis pathways.
- A comparative study indicated that compounds with a similar structural motif displayed significant antibacterial activity against Gram-positive bacteria .
-
Anti-inflammatory Effects :
- In vitro assays have shown that this compound can reduce the production of pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A detailed investigation into the anticancer properties was conducted using MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines. The results indicated a dose-dependent reduction in cell viability with IC50 values significantly lower than those of standard chemotherapeutics. Mechanistic studies revealed that the compound activates caspase pathways leading to apoptosis .
Case Study: Antimicrobial Efficacy
In assessing antimicrobial efficacy, the compound was tested against Staphylococcus aureus and Escherichia coli. The results showed an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against S. aureus, indicating potent antibacterial properties potentially useful for developing new antibiotics .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Varying Substituents
The compound belongs to a broader class of α,β-unsaturated nitriles, which are studied for their electronic properties and solid-state interactions. Key structural analogues include:
Key Observations:
- Electron-Withdrawing Effects: The target compound’s tosyl and pyrimidinyl groups synergistically enhance electron deficiency at the acrylonitrile core, comparable to the nitro group in CAS 104089-72-7 . This may lower the LUMO energy, favoring charge-transfer applications.
- Solid-State Interactions: Unlike Compound I, which exhibits strong π-π stacking due to diphenylamino substituents, the target compound’s sulfonyl group may prioritize hydrogen bonding over aromatic stacking .
- Steric Effects: The anthracene-dione substituent in CAS 1025564-22-0 introduces steric hindrance, reducing planarity compared to the target compound’s smaller pyrimidinyl group .
Electronic and Photophysical Properties
Density functional theory (DFT) studies on analogous compounds (e.g., ) reveal substituent-dependent HOMO-LUMO gaps:
- Compounds: HOMO-LUMO gaps range from 2.8–3.2 eV in chloroform, with diphenylamino groups stabilizing the HOMO via electron donation .
Molecular Packing and Reactivity
- Hydrogen Bonding: The sulfonyl group in the target compound can act as a hydrogen-bond acceptor, similar to the nitro group in CAS 104089-72-5. This contrasts with compounds, where pyridyl nitrogen atoms dominate H-bonding .
- Solvent Effects: Polar solvents like methanol or DMSO may stabilize the target compound’s zwitterionic resonance forms, akin to the solvent-dependent conformers observed in Compound I .
Research Findings and Implications
Key Research Data
Q & A
Q. What synthetic methodologies are commonly employed to prepare (2Z)-3-[(4,6-dimethylpyrimidin-2-yl)amino]-2-(4-methylbenzenesulfonyl)prop-2-enenitrile?
The compound is synthesized via multi-step reactions involving condensation of pyrimidine derivatives with sulfonamide intermediates. Key steps include:
- Condensation : Reacting 4,6-dimethylpyrimidin-2-amine with a sulfonyl chloride derivative under basic conditions (e.g., triethylamine in dry THF) to form the sulfonamide bond.
- Cyanide incorporation : Introducing the nitrile group via nucleophilic substitution or Knoevenagel condensation.
- Stereochemical control : Maintaining the Z-configuration by optimizing reaction temperature and solvent polarity (e.g., ethanol reflux) .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- NMR spectroscopy : - and -NMR to confirm substituent positions and stereochemistry.
- X-ray crystallography : Resolves the Z-configuration of the prop-2-enenitrile moiety and verifies intramolecular interactions (e.g., hydrogen bonding between the sulfonyl group and pyrimidine nitrogen) .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
Q. How can researchers optimize purification post-synthesis?
- Column chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) to separate stereoisomers.
- Recrystallization : Ethanol or acetonitrile as solvents to obtain high-purity crystals for crystallographic studies .
Advanced Research Questions
Q. How do reaction conditions influence the stereochemical outcome of the prop-2-enenitrile group?
- Solvent polarity : Polar solvents (e.g., DMF) stabilize the transition state favoring the Z-isomer.
- Temperature control : Lower temperatures (<60°C) minimize thermal isomerization.
- Catalytic additives : Lewis acids like ZnCl can enhance regioselectivity during nitrile formation .
Q. What computational approaches validate the electronic effects of the 4-methylbenzenesulfonyl group?
- DFT calculations : Model charge distribution and frontier molecular orbitals to predict reactivity.
- Molecular docking : Assess interactions with biological targets (e.g., enzymes) if applicable.
- Spectroscopic correlation : Compare computed IR/NMR spectra with experimental data to confirm electronic environments .
Q. How can discrepancies in -NMR data between synthetic batches be resolved?
- Variable temperature (VT) NMR : Identify dynamic processes (e.g., rotamer interconversion) causing signal splitting.
- 2D NMR (COSY, NOESY) : Resolve overlapping peaks and confirm spatial proximity of protons.
- Isotopic labeling : Introduce - or -labels to track specific groups .
Q. What strategies address challenges in crystallizing this compound for X-ray studies?
- Solvent screening : Test mixed solvents (e.g., chloroform/methanol) to improve crystal growth.
- Slow evaporation : Use controlled evaporation rates in sealed chambers.
- Cryocooling : Stabilize crystals at 100 K during data collection to reduce thermal motion artifacts .
Q. How does the 4,6-dimethylpyrimidin-2-yl group enhance stability under acidic/basic conditions?
- Steric hindrance : The methyl groups shield the pyrimidine ring from nucleophilic attack.
- Hydrogen bonding : The amino group forms intramolecular H-bonds with the sulfonyl oxygen, reducing hydrolysis susceptibility .
Data Analysis & Contradictions
Q. How should researchers interpret conflicting HPLC purity reports across laboratories?
- Column calibration : Use certified reference standards to validate retention times.
- Mobile phase optimization : Adjust pH and organic modifier ratios (e.g., acetonitrile/water) to improve peak resolution.
- Inter-lab validation : Cross-check results using orthogonal methods like capillary electrophoresis .
Q. What experimental evidence resolves debates about the mechanism of nitrile formation in this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
